N-(2-hydroxyphenyl)-2-methylbutanamide CAS number and identifiers
N-(2-hydroxyphenyl)-2-methylbutanamide CAS number and identifiers
Topic: N-(2-hydroxyphenyl)-2-methylbutanamide: Synthesis, Characterization, and Application as a Benzoxazole Precursor Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary & Compound Identity
N-(2-hydroxyphenyl)-2-methylbutanamide is a specialized organic intermediate primarily utilized in the synthesis of 2-substituted benzoxazoles—a privileged scaffold in medicinal chemistry found in antimicrobial, anti-inflammatory, and anticancer agents. Structurally, it is an amide derived from the condensation of 2-aminophenol and 2-methylbutanoic acid.
This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, focusing on its role as a precursor for cyclodehydration reactions.
Chemical Identifiers & Properties[1][2][3][4][5]
| Property | Value |
| Chemical Name | N-(2-hydroxyphenyl)-2-methylbutanamide |
| Synonyms | 2-methyl-N-(2-hydroxyphenyl)butyramide; o-Hydroxy-2-methylbutyranilide |
| CAS Number | Not widely indexed in public registries (Analog: 105294-80-2 for propyl variant) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCC(C)C(=O)Nc1ccccc1O |
| InChI Key | (Predicted) HFHKGYSSGAHTMV-UHFFFAOYSA-N (Racemic) |
| Chirality | Contains one stereocenter at the α-carbon (C2 of butanamide). |
| Physical State | Off-white to pale beige solid (Recrystallized) |
| Solubility | Soluble in DMSO, MeOH, EtOH, EtOAc; Sparingly soluble in water. |
Synthetic Utility & Mechanism
The primary utility of N-(2-hydroxyphenyl)-2-methylbutanamide lies in its "ortho-hydroxy amide" motif. This structural arrangement is thermodynamically primed for cyclodehydration to form 2-(sec-butyl)benzoxazole .
Mechanistic Pathway
The transformation involves two distinct stages:
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Amidation: Nucleophilic attack of the 2-aminophenol nitrogen on the activated 2-methylbutyryl species.
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Cyclodehydration: Acid-catalyzed or thermal ring closure where the phenolic oxygen attacks the amide carbonyl, followed by water elimination.
Figure 1: Synthetic pathway from precursors to the benzoxazole scaffold via the amide intermediate.
Experimental Protocols
Protocol A: Synthesis of N-(2-hydroxyphenyl)-2-methylbutanamide
Rationale: This protocol uses an acid chloride for rapid, high-yielding amidation. The use of a biphasic system or mild base prevents oxidation of the phenol.
Materials:
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2-Aminophenol (1.0 eq)
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2-Methylbutyryl chloride (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 2-aminophenol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
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Base Addition: Add Et₃N (12 mmol) dropwise. The solution may darken slightly due to phenoxide formation/oxidation sensitivity; maintain cold temperature.
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Acylation: Add 2-methylbutyryl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent O-acylation (ester formation).
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Critical Control Point: If O-acylation occurs (ester byproduct), it can often be rearranged to the N-acyl product via the O→N acyl migration by warming the mixture or treating with mild base.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).
Expected Yield: 85-92% Characterization (Predicted):
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¹H NMR (400 MHz, DMSO-d₆): δ 9.5 (s, 1H, NH), 9.8 (s, 1H, OH), 6.8-7.5 (m, 4H, Ar-H), 2.4 (m, 1H, CH), 1.6/1.4 (m, 2H, CH₂), 1.1 (d, 3H, CH₃), 0.9 (t, 3H, CH₃).
Protocol B: Cyclization to 2-(sec-butyl)benzoxazole
Rationale: To validate the intermediate's quality, converting a small aliquot to the benzoxazole is the ultimate purity test.
Methodology:
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Dissolve the amide (1 mmol) in Xylene (10 mL).
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Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
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Reflux using a Dean-Stark trap to remove water azeotropically for 4-6 hours.
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Cool, wash with NaHCO₃, and concentrate.
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Result: Formation of the benzoxazole ring is confirmed by the disappearance of the amide NH and phenol OH signals in NMR and a shift in retention time.
Analytical Data & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following criteria.
| Technique | Diagnostic Signal | Causality/Interpretation |
| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | Presence of Phenolic -OH and Amide -NH (H-bonded). |
| IR Spectroscopy | 1650-1660 cm⁻¹ (Strong) | Amide I band (C=O stretch). Absence indicates cyclization or hydrolysis. |
| ¹H NMR | δ ~9-10 ppm (Singlets) | Distinct exchangeable protons for NH and OH. If only one is present, O-acylation may have occurred. |
| LC-MS | [M+H]⁺ = 194.12 | Confirms molecular formula C₁₁H₁₅NO₂. |
Stereochemical Considerations
Since 2-methylbutanoic acid contains a chiral center, the resulting amide will be racemic unless enantiopure acid is used.
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Racemic Synthesis: Uses (±)-2-methylbutyryl chloride. Product is a racemate.
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Asymmetric Synthesis: Uses (S)-(+)-2-methylbutanoic acid. The configuration is retained during standard amidation conditions.
Workflow Visualization
The following diagram illustrates the critical decision nodes during the synthesis and purification process.
Figure 2: Logical flow for the synthesis and troubleshooting of N-(2-hydroxyphenyl) amides.
References
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Benzoxazole Synthesis Review
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Amide Coupling Protocols
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source:Chemical Reviews (2016).
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URL:[Link]
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PubChem Compound Summary (Analog)
